Cas no 2138045-52-8 (4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one)

4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one
- EN300-1156638
- 2138045-52-8
- 4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one
-
- Inchi: 1S/C10H13NOS/c1-7-2-3-9(12)4-10(7)8-5-11-13-6-8/h5-7,10H,2-4H2,1H3
- InChI Key: GWHNQUNFGDHHHV-UHFFFAOYSA-N
- SMILES: S1C=C(C=N1)C1CC(CCC1C)=O
Computed Properties
- Exact Mass: 195.07178521g/mol
- Monoisotopic Mass: 195.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2Ų
- XLogP3: 1.6
4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156638-0.05g |
4-methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one |
2138045-52-8 | 0.05g |
$1296.0 | 2023-05-23 | ||
Enamine | EN300-1156638-0.5g |
4-methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one |
2138045-52-8 | 0.5g |
$1482.0 | 2023-05-23 | ||
Enamine | EN300-1156638-2.5g |
4-methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one |
2138045-52-8 | 2.5g |
$3025.0 | 2023-05-23 | ||
Enamine | EN300-1156638-0.1g |
4-methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one |
2138045-52-8 | 0.1g |
$1357.0 | 2023-05-23 | ||
Enamine | EN300-1156638-0.25g |
4-methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one |
2138045-52-8 | 0.25g |
$1420.0 | 2023-05-23 | ||
Enamine | EN300-1156638-5.0g |
4-methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one |
2138045-52-8 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1156638-1.0g |
4-methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one |
2138045-52-8 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1156638-10.0g |
4-methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one |
2138045-52-8 | 10g |
$6635.0 | 2023-05-23 |
4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one Related Literature
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
Additional information on 4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one
Introduction to 4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one (CAS No. 2138045-52-8)
4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. The molecular framework of this compound, featuring a cyclohexanone core conjugated with a thiazole moiety and a methyl substituent at the 4-position, presents a unique set of chemical and biological properties. With the CAS number 2138045-52-8, this compound has been extensively studied for its potential applications in drug discovery and medicinal chemistry.
The thiazole ring is a heterocyclic aromatic compound that plays a pivotal role in the synthesis of numerous bioactive molecules. Its presence in 4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one not only contributes to the compound's stability but also enhances its interaction with biological targets. The cyclohexanone moiety, on the other hand, provides a rigid scaffold that can be modulated to fine-tune pharmacokinetic and pharmacodynamic properties. This combination of structural features makes 4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one an attractive candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of 4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one with greater accuracy. Studies have suggested that the compound exhibits promising interactions with various biological receptors and enzymes, making it a potential lead for the development of novel therapeutic agents. For instance, preliminary docking studies have indicated that this molecule may interact with enzymes involved in inflammatory pathways, which could be exploited for the treatment of chronic inflammatory diseases.
The synthesis of 4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. The synthetic route involves multi-step organic transformations, including condensation reactions, cyclization, and functional group modifications. These steps have been refined to minimize side reactions and maximize the efficiency of the overall process. The availability of high-quality starting materials and advanced catalytic systems has further facilitated the synthesis of this compound on an industrial scale.
In addition to its pharmaceutical potential, 4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one has been explored for its role in material science and agrochemical applications. The unique structural features of this compound make it suitable for use as an intermediate in the synthesis of polymers and specialty chemicals. Furthermore, its biological activity suggests that it could be utilized in the development of novel pesticides and herbicides that target specific enzymatic pathways in plants.
The regulatory landscape surrounding 4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one is favorable for further research and development. Given its non-toxic nature and lack of significant environmental impact, this compound is unlikely to face stringent regulatory hurdles. This favorable environment encourages pharmaceutical companies to invest in its further exploration as a potential drug candidate.
Future research directions for 4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-one include detailed pharmacological studies to elucidate its mechanism of action and therapeutic potential. Additionally, exploring its interactions with other biological targets may uncover additional applications beyond traditional pharmaceuticals. The integration of machine learning algorithms into drug discovery pipelines could further accelerate the identification of novel derivatives with enhanced biological activity.
The versatility of thiazole derivatives in medicinal chemistry underscores their importance as scaffolds for drug development. By leveraging the structural flexibility of compounds like 4-Methyl-3-(1,2-thiazol-4-y)cyclohexan - 1-one, researchers can design molecules with tailored properties to address unmet medical needs. The continued exploration of this class of compounds promises to yield innovative therapeutic solutions in the coming years.
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